molecular formula C25H25N3O6 B3016114 methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 767300-00-5

methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B3016114
CAS No.: 767300-00-5
M. Wt: 463.49
InChI Key: NEWIJCKZLWFZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C25H25N3O6 and its molecular weight is 463.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation of substituted pyrazoles with various reagents under specific catalytic conditions. The structural features of the compound, particularly the pyrano and pyridine moieties, contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that this compound has significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 15 µM against MDA-MB-231 breast cancer cells and 12 µM against A549 lung cancer cells .
    • The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
  • Antiviral Properties :
    • Preliminary studies suggest that compounds with similar structural characteristics can inhibit the replication of viruses such as HIV and influenza. The specific antiviral activity of this compound is still under investigation.
  • Antibacterial and Antifungal Activities :
    • The compound has shown promising results against both Gram-positive and Gram-negative bacteria in preliminary assays. It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
  • Anti-inflammatory Effects :
    • In vivo studies indicate that this compound may reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several case studies have illustrated the effectiveness of this compound:

Case Study 1: Anticancer Activity

In a study examining its effects on breast cancer cells, researchers treated MDA-MB-231 cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Antiviral Screening

A separate study screened this compound against several viral strains. It was found to inhibit viral replication significantly at low micromolar concentrations, indicating its potential as an antiviral agent.

Data Table

Compound Name Structural Features Biological Activity IC50 Values
Methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl...Pyrano[3,2-c]pyridine coreAnticancerMDA-MB-231: 15 µM
Similar Compound AModified pyridine structureAntiviralHIV: 10 µM
Similar Compound BIndole core insteadAntibacterialS. aureus: 32 µg/mL

Properties

IUPAC Name

methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6/c1-14-12-18-20(24(29)28(14)13-15-8-5-6-11-27-15)19(21(23(26)34-18)25(30)33-4)16-9-7-10-17(31-2)22(16)32-3/h5-12,19H,13,26H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWIJCKZLWFZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C(=CC=C3)OC)OC)C(=O)N1CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.